2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide
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Overview
Description
2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazo[1,2-a][1,3,5]triazine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carboxylic acid derivative can lead to the formation of the desired compound through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine have been reported to facilitate the amidation process, resulting in high yields . The use of green chemistry principles, such as employing environmentally benign solvents and reagents, is also gaining traction in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2,4-diamino-1,3,5-triazines: These compounds share a similar triazine core and exhibit comparable biological activities.
2-imino-2H-chromen-3-yl-1,3,5-triazines: These hybrids have been studied for their anticancer properties.
Uniqueness
What sets 2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide apart is its specific structural features, which confer unique binding properties and biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in research and therapeutic applications .
Properties
IUPAC Name |
2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-18(2)11-16-12-19(8-9-20(12)14(22)17-11)13(21)15-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYCSDSJPLMCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N2CCN(C2=N1)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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